Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 2-position, a 4-nitrophenyl substituent, and a methyl ester moiety. This structure renders it a critical intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery. The Boc group enhances stability during synthetic steps, while the nitro group introduces electron-withdrawing effects that influence reactivity and regioselectivity in subsequent reactions .
Key physicochemical properties include:
- Molecular formula: C₁₆H₂₁N₂O₇
- Functional groups: Boc-protected amine, hydroxyl, nitro, methyl ester.
- Applications: Intermediate for bioactive molecules, chiral building block in asymmetric synthesis.
Properties
Molecular Formula |
C15H20N2O7 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20) |
InChI Key |
QOSDUDRCOZIXMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate typically involves multi-step organic synthesis starting from suitably protected amino acid precursors or epoxide intermediates. The key steps include:
- Introduction of the Boc protecting group to shield the amino group.
- Installation of the 4-nitrophenyl substituent on the propanoate backbone.
- Formation of the methyl ester functional group.
- Control of stereochemistry at the 2- and 3-positions (usually 2R,3S configuration).
- Final purification to isolate the desired stereoisomer with high purity.
Detailed Synthetic Route
A representative preparation route, adapted from literature and patent disclosures, is outlined as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting from a chiral amino acid or epoxide intermediate | (2S,3S)-3-benzyloxycarbonylamino-1,2-epoxy-4-phenylbutane or similar | Protecting group Cbz (benzyloxycarbonyl) initially used in some routes |
| 2 | Amination reaction with tert-butoxycarbonyl (Boc) reagent | Boc anhydride (Boc2O), base such as triethylamine in dichloromethane (DCM) | Boc group introduced to protect amino group |
| 3 | Introduction of 4-nitrophenyl group | Electrophilic aromatic substitution or coupling with 4-nitrophenyl derivatives | Requires control of regioselectivity |
| 4 | Hydroxylation at 2-position | Controlled oxidation or epoxide ring opening | Ensures 2-hydroxy functionality |
| 5 | Esterification to form methyl ester | Methanol with acid catalyst or methylation reagents | Methyl ester formation essential for final compound |
| 6 | Purification | Silica gel chromatography, recrystallization | To isolate stereochemically pure product |
Solvent and Reaction Conditions
- Solvents: Common solvents include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and alcohols such as methanol or ethanol. Toluene is preferred for some amination steps due to its inertness and ability to dissolve reactants effectively.
- Temperature: Reactions are typically performed at low to ambient temperatures (0°C to room temperature) to maintain stereochemical integrity and minimize side reactions.
- Bases: Triethylamine (TEA) is commonly used to neutralize acids formed during Boc protection steps.
- Work-up: Extraction with aqueous sodium dihydrogen phosphate (NaH2PO4) solutions and drying over anhydrous agents like magnesium sulfate is standard.
Protecting Group Strategy
The tert-butoxycarbonyl (Boc) group is chosen for its stability under neutral and basic conditions and easy removal under acidic conditions. This protecting group prevents unwanted reactions on the amino group during subsequent synthetic transformations.
Purification and Characterization
- Purification is generally achieved by silica gel flash chromatography using gradients from ethyl acetate to dichloromethane/methanol mixtures.
- Crystallization techniques are employed to enhance purity and isolate specific polymorphic forms.
- Characterization involves NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and stereochemistry.
Summary Table of Key Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Starting Material | Chiral amino acid derivatives or epoxides | Ensures stereochemical control |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Stable, acid-labile |
| Solvents | DCM, toluene, methanol, THF | Selected for solubility and reaction compatibility |
| Temperature Range | 0°C to room temperature | Maintains stereochemical integrity |
| Catalysts/Bases | Triethylamine, potassium tert-butoxide | Facilitate protection and deprotection |
| Purification | Silica gel chromatography, recrystallization | Achieves high purity |
| Yield | Typically moderate to high (literature reports vary) | Dependent on reaction optimization |
Research and Industrial Scale Considerations
- Industrial synthesis benefits from cost-effective crystallization steps and selective reduction/deprotection protocols to improve yield and purity.
- The amination step may use excess amine as solvent or be performed in the presence of other solvents to optimize reaction kinetics and selectivity.
- The process is adaptable for scale-up with attention to solvent recovery and waste minimization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and hydrochloric acid for deprotection . The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while deprotection of the Boc group yields the free amine derivative.
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in various biochemical reactions. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents (e.g., nitro vs. bromo, hydroxyl vs. carboxylic acid) and stereochemistry, impacting their reactivity and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Nitro vs. Bromo Substituents
- 4-Nitrophenyl (Target Compound) : The nitro group’s electron-withdrawing nature enhances electrophilic substitution reactions, making the compound useful in nitration-sensitive syntheses. However, it may reduce nucleophilic attack efficiency compared to brominated analogues .
- 4-Bromophenyl () : Bromine acts as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling carbon-carbon bond formation. This contrasts with the nitro group’s role in directing electrophilic substitutions .
Ester vs. Carboxylic Acid
- Methyl Ester (Target Compound) : The ester group increases lipophilicity, favoring membrane permeability in drug intermediates. It is hydrolyzable under basic or enzymatic conditions to yield carboxylic acids .
- Carboxylic Acid () : The free acid form enhances water solubility and is critical for ionic interactions in peptide coupling or metal coordination .
Stereochemical Considerations
- The target compound’s stereochemistry (unresolved in evidence) may influence chiral recognition in drug-receptor interactions. For example, (S)-configured analogues in and are prioritized for enantioselective synthesis .
Biological Activity
Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate, with CAS number 1955507-36-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₉N₂O₇
- Molecular Weight : 340.33 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a nitrophenyl moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that compounds similar to this one exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition may help in conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling .
- Antioxidant Activity : Studies have demonstrated that derivatives of this compound possess significant antioxidant properties. They have shown high radical-scavenging activity in assays such as ABTS and FRAP, which measure the ability to neutralize free radicals and reduce oxidative stress .
- Anti-inflammatory Effects : The presence of the hydroxyl group in the structure is associated with anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting potential use in inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
| Activity Type | Assay Method | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Propidium Displacement | 13.6 ± 1.2 | |
| Antioxidant Activity | ABTS Radical Scavenging | 6.23 ± 0.23 | |
| Lipid Peroxidation | TBARS Assay | 19.6 ± 0.8 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds in mouse models of neurodegeneration. The results indicated that these compounds could significantly reduce oxidative stress markers and improve cognitive function, supporting their potential as therapeutic agents for neurodegenerative diseases .
- Anticancer Activity : Another research effort focused on the anticancer properties of derivatives containing the nitrophenyl group. These compounds exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis through oxidative stress mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
